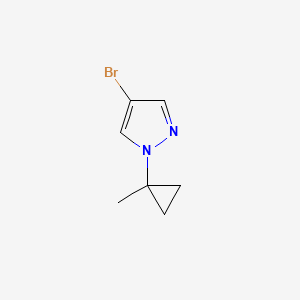

4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

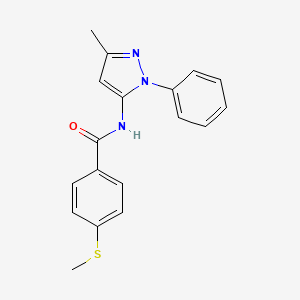

The molecular structure of “4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole” would be characterized by the presence of a pyrazole ring, a bromine atom, and a methylcyclopropyl group. The pyrazole ring is planar due to the sp2 hybridization of its atoms and the presence of a π-electron system . The bromine atom would add significant weight to the molecule due to its high atomic mass.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole” would be influenced by its molecular structure. For example, the presence of a bromine atom would likely make the compound relatively heavy and possibly volatile. The pyrazole ring could contribute to the compound’s stability and possibly its solubility in certain solvents .科学的研究の応用

Microwave Synthesis and Antimicrobial Study

A study highlighted the synthesis of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, showcasing significant antimicrobial activity. The research utilized microwave irradiation for the synthesis, emphasizing the role of pyrazole derivatives in developing compounds with potential antimicrobial properties (Raval, Desai, & Desai, 2012).

Palladium-Catalyzed Direct Arylation

Another study demonstrated the successful employment of pyrazole derivatives bearing a cyclopropyl group at the C3-position in palladium-catalyzed direct arylations. This process allowed for regioselective C4-arylated pyrazoles without the decomposition of the cyclopropyl unit, indicating the compound's utility in creating structurally diverse pyrazole derivatives (Sidhom, Soulé, Doucet, & Allouche, 2018).

Brönsted Acid-Mediated Annulations

Research on 1-cyanocyclopropane-1-carboxylates reacted with arylhydrazines under the influence of a Brönsted acid led to the efficient synthesis of 1,3,5-trisubstituted pyrazoles. This method highlights the compound's role in facilitating the annulation of three-membered rings with α-carbonyl and hydrazines, offering access to a variety of pyrazole derivatives (Xue, Liu, Qing, & Wang, 2016).

Inhibitive Properties on Acidic Iron Corrosion

A study examining the inhibitive properties of heterocyclic diazoles, including pyrazole derivatives, on acidic iron corrosion provided insights into the compound's potential as a corrosion inhibitor. This research suggests the structural and electronic parameters of diazoles significantly influence their effectiveness in corrosion protection (Babić-Samardžija, Lupu, Hackerman, Barron, & Luttge, 2005).

Antiproliferative Agents

The synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents were also explored. These compounds exhibited cytotoxic effects against breast cancer and leukemic cells, highlighting the therapeutic potential of pyrazole derivatives in cancer treatment (Ananda, Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2016).

特性

IUPAC Name |

4-bromo-1-(1-methylcyclopropyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-7(2-3-7)10-5-6(8)4-9-10/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURKSULHIVAFQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)N2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2998450.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2998453.png)

![Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate](/img/structure/B2998456.png)

![4-(methoxymethyl)-1-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2998459.png)

![Ethyl-4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate](/img/structure/B2998460.png)

![2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B2998463.png)

![7-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2998467.png)

![5-[2-(3,4-Dimethylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2998470.png)